3-(2-Fluorophenyl)-6-methylpiperazin-2-one
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Overview
Description
3-(2-Fluorophenyl)-6-methylpiperazin-2-one is a heterocyclic organic compound that features a piperazine ring substituted with a fluorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-6-methylpiperazin-2-one can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of high-pressure autoclaves, controlled temperatures, and specific catalysts such as platinum and Raney nickel are common in these processes .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-6-methylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts like platinum or palladium.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium azide or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, platinum, palladium.
Substitution: Sodium azide, other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(2-Fluorophenyl)-6-methylpiperazin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-6-methylpiperazin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluorophenyl)-2-(methylamino)cyclohexan-1-one: Another fluorophenyl-substituted compound with similar structural features.
Piperazine derivatives: Compounds like trimetazidine, ranolazine, and aripiprazole share the piperazine core structure.
Uniqueness
3-(2-Fluorophenyl)-6-methylpiperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H13FN2O |
---|---|
Molecular Weight |
208.23 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-6-methylpiperazin-2-one |
InChI |
InChI=1S/C11H13FN2O/c1-7-6-13-10(11(15)14-7)8-4-2-3-5-9(8)12/h2-5,7,10,13H,6H2,1H3,(H,14,15) |
InChI Key |
DUVUSDJQLNNBBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(C(=O)N1)C2=CC=CC=C2F |
Origin of Product |
United States |
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